5-Amino-1-(3-biphenylyl)benzimidazole
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Overview
Description
5-Amino-1-(3-biphenylyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with an amino group at the 5-position and a biphenyl group at the 1-position. This unique structure imparts significant biological and chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-biphenylyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 3-biphenylcarboxaldehyde under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-biphenylyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Amino-1-(3-biphenylyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-biphenylyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(3-biphenylyl)benzimidazole
- 5-Amino-1-(4-biphenylyl)benzimidazole
- 5-Amino-1-(2-biphenylyl)benzimidazole
Uniqueness
5-Amino-1-(3-biphenylyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activities .
Properties
CAS No. |
448895-38-3 |
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Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-(3-phenylphenyl)benzimidazol-5-amine |
InChI |
InChI=1S/C19H15N3/c20-16-9-10-19-18(12-16)21-13-22(19)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-13H,20H2 |
InChI Key |
OBUCYFWNWNVXAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=NC4=C3C=CC(=C4)N |
Origin of Product |
United States |
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